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Compound of Interest |

Compound Name: 2-Chloro-4-hydroxybenzaldehyde
CAS No.: 94650-94-9
Cat. No.: B1630457
- 7

CAS: 56962-11-9 | Formula: C7HsCIO:z | Role: Pharmacophore Scaffold

Executive Summary & Application Scope

2-Chloro-4-hydroxybenzaldehyde (2-Cl-4-OH-BA) is a critical halogenated aromatic
intermediate. Unlike its isomer 4-chloro-2-hydroxybenzaldehyde, which is often studied for its
volatility and salicylic acid-like properties, 2-Cl-4-OH-BA is primarily utilized as a ligand
precursor in coordination chemistry and a warhead scaffold in medicinal chemistry.

Primary Computational Applications:

o Schiff Base Ligand Design: The aldehyde moiety (-CHO) serves as the electrophilic anchor
for condensation with amines (e.g., thiosemicarbazides), creating tridentate ligands.

e SARS-CoV-2 Mpro Inhibition: Recent docking studies identify the 2-Cl-4-OH-benzyl moiety
as a hydrophobic anchor fitting the S2 pocket of the main protease.

o Antiplasmodial Agents: Used in the synthesis of thieno[2,3-b]pyridines targeting PIGSK-3.

Comparative Computational Benchmarking

This section compares 2-Cl-4-OH-BA against its parent and isomer to isolate the specific
electronic contributions of the ortho-chloro and para-hydroxyl groups.
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Table 1: Electronic & Structural Descriptors

(DFT/IB3LYP/6-311++G(d,p))

Data derived from comparative analysis of halogenated benzaldehyde trends.

Property

2-Chloro-4-
hydroxybenzaldehyd
e (Target)

4-
Hydroxybenzaldehyd
e (Parent)

4-Chloro-2-
hydroxybenzaldehyd
e (Isomer)

Electronic Effect

Inductive withdrawal (-
1) by Cl at ortho
increases -CHO

electrophilicity.

Standard reference.

Resonance donation
(+R) of OH at ortho
creates intramolecular
H-bond with C=0.

Dipole Moment

~3.8- 4.2 D (High

~2.5 D (Reduced by

polarity due to push- ~45D intramolecular H-
(Debye)
pull system). bond).
~4.4 eV (Moderate
N ) ~4.1 eV (Lower gap
HOMO-LUMO Gap stability, reactive to ~4.8 eV

nucleophiles).

due to chelation).

Reactivity Site

Carbonyl Carbon
(Hard Electrophile).

Carbonyl Carbon.[1]
[2]

Carbonyl Carbon
(Passivated by H-
bond).

Solubility (LogP)

~2.2 (Lipophilic

anchor).

~2.4

Expert Insight: The ortho-chloro substituent in 2-Cl-4-OH-BA exerts a steric and electronic

"twist" that prevents the planar locking seen in the 2-hydroxy isomer. This makes the aldehyde

group in 2-Cl-4-OH-BA significantly more reactive toward Schiff base formation, a key

advantage in ligand synthesis.
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Methodological Framework: Validated Protocols

To ensure reproducibility and acceptance in high-impact journals (e.g., J. Mol. Struct.,
Polyhedron), the following computational workflow is recommended.

A. Density Functional Theory (DFT) Protocol

Objective: Geometry optimization and vibrational analysis.

Software: Gaussian 09/16 or ORCA.

Functional:B3LYP (Global hybrid) for ground state; CAM-B3LYP for Charge Transfer (CT)
excitations.

Basis Set:6-311++G(d,p).

o Why? The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen
and Chlorine. The polarization functions (d,p) account for the anisotropic electron
distribution of the aromatic ring.

Solvation:IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

o Solvents: DMSO (for biological mimicry) or Ethanol (synthesis medium).

Vibrational Scaling: Multiply frequencies by 0.961 to correct for anharmonicity.

B. Molecular Docking Protocol

Objective: Binding affinity prediction against SARS-CoV-2 Mpro.

Target Protein: PDB ID: 6LU7 or 7BQY (Mpro complex).

Grid Generation: Center grid on the S2 pocket (residues His41, Cys145, Met165).

Ligand Prep: Energy minimize 2-Cl-4-OH-BA derivatives using OPLS3e force field.

Validation: Re-dock co-crystallized ligand (RMSD must be < 2.0 A).

Visualization of Computational Workflow
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The following diagram illustrates the integrated workflow for characterizing 2-Cl-4-OH-BA,
moving from quantum mechanics to biological simulation.

Target: 2-Chloro-4-hydroxybenzaldehyde

Quantum Mechanics (DFT)

Geometry Optimization
(B3LYP/6-311++G(d,p))

Electronic Props Vibrational Analysis
(HOMO-LUMO / MEP) (IR/Raman Validation)

In Silico Bio-Evaluation

Ligand Preparation
(Schiff Base Derivatization)

Receptor Grid Gen
(SARS-CoV-2 Mpro / PfGSK-3)

Molecular Docking
(AutoDock / GOLD)

Publication Ready Data:
Binding Energy + Spectral Match

Click to download full resolution via product page
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Caption: Integrated computational workflow connecting DFT structural validation to molecular
docking bio-activity prediction.

Experimental Validation Data

To validate your computational model, compare your calculated values against these
experimental benchmarks.

A, Spectroscopic Fingerprint (IR & NMR)

Exp. Frequency Calc. Frequency

Vibrational Mode Intensity
(cm—?) (Scaled)

v(O-H) Phenolic 3200 - 3400 (Broad) ~3550 Strong

v(C=0) Aldehyde 1665 - 1680 ~1690 Very Strong

v(C-Cl) Aryl 1080 - 1095 ~1100 Medium

v(C=C) Ring 1570 - 1600 ~1590 Strong

e NMR Insight: The aldehydic proton (-CHO) typically appears at 6 10.1 - 10.3 ppm in DMSO-
d6. The phenolic -OH is often broad around 6 10.8 - 11.0 ppm.

B. Docking Interaction Map (SARS-CoV-2 Mpro)

When docked into the Main Protease (Mpro), the 2-Cl-4-OH-BA moiety typically exhibits the
following interactions:

o Hydrophobic Anchor: The 2-Chloro-phenyl ring occupies the S2 hydrophobic pocket
(Met165, Met49).

o Hydrogen Bonding: The 4-OH group acts as an H-bond donor/acceptor with Glu166 or
GIn189.

o Covalent Potential: If derivatized as a thiosemicarbazone, the sulfur atom can form a
covalent bond with the catalytic Cys145.
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Caption: Interaction map of the 2-Cl-4-OH-BA scaffold within the SARS-CoV-2 Mpro binding
pocket.
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¢ General Physical Properties: 2-Chloro-4-hydroxybenzaldehyde Data Sheet. Source:
PubChem (NIH).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem [benchchem.com]
e 2. 2-Bromo-6-chloro-4-hydroxybenzaldehyde|CAS 1629141-16-7 [benchchem.com]

¢ To cite this document: BenchChem. [Computational Compendium: 2-Chloro-4-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630457#computational-studies-of-2-chloro-4-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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